molecular formula C25H22N2O2 B11580332 2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11580332
M. Wt: 382.5 g/mol
InChI Key: RKSGGAQHGWEAAO-UHFFFAOYSA-N
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group attached to an indole ring, which is further connected to an acetamide moiety substituted with a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzoylation: The indole core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The benzoylated indole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Substitution with Dimethylphenyl Group: Finally, the chloroacetamide is reacted with 3,4-dimethylaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The benzoyl and acetamide groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Similar structure but lacks the benzoyl and dimethylphenyl groups.

    3-benzoylindole: Contains the benzoyl group but lacks the acetamide and dimethylphenyl groups.

    N-(3,4-dimethylphenyl)acetamide: Contains the dimethylphenyl and acetamide groups but lacks the indole and benzoyl groups.

Uniqueness

2-(3-benzoyl-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to the combination of the indole, benzoyl, and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-20(14-18(17)2)26-24(28)16-27-15-22(21-10-6-7-11-23(21)27)25(29)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28)

InChI Key

RKSGGAQHGWEAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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